![molecular formula C11H8Cl2N4 B5767585 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone](/img/structure/B5767585.png)
2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as CPZ, is a chemical compound that has been widely used in scientific research. CPZ is a hydrazone derivative of 2-chlorobenzaldehyde and 3-chloro-2-pyrazinecarboxylic acid hydrazide. This compound has been studied for its potential use in various fields, including cancer research, neuroscience, and drug discovery.
Wirkmechanismus
The mechanism of action of 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, it is believed to inhibit the activity of enzymes involved in cancer cell proliferation and beta-amyloid protein accumulation.
Biochemical and Physiological Effects:
2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is its potential toxicity. Further studies are needed to determine the safe dosage of 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone for use in humans.
Zukünftige Richtungen
There are several future directions for the study of 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One area of research is the development of new cancer therapies based on 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. Another area of research is the investigation of the potential use of 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone in the treatment of Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone in humans.
Synthesemethoden
The synthesis of 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction of 2-chlorobenzaldehyde and 3-chloro-2-pyrazinecarboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization to obtain a pure form of 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone.
Wissenschaftliche Forschungsanwendungen
2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has also been investigated for its potential use in the treatment of Alzheimer's disease. It has been shown to reduce the accumulation of beta-amyloid protein in the brain, which is a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4/c12-9-4-2-1-3-8(9)7-16-17-11-10(13)14-5-6-15-11/h1-7H,(H,15,17)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAWMQCYPMXHOR-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=CN=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC=CN=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]pyrazin-2-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.